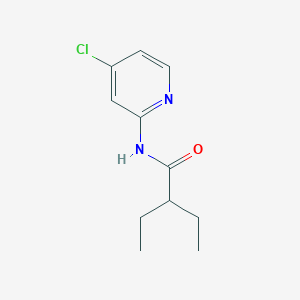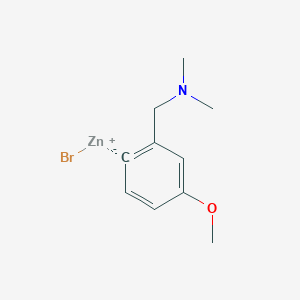
(2-((Dimethylamino)methyl)-4-methoxyphenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((dimethylamino)methyl)-4-methoxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound. Organozinc compounds are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds. This specific compound is used as a reagent in various chemical reactions due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-((dimethylamino)methyl)-4-methoxyphenyl)zinc bromide typically involves the reaction of 2-((dimethylamino)methyl)-4-methoxyphenyl bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-((dimethylamino)methyl)-4-methoxyphenyl bromide+Zn→(2-((dimethylamino)methyl)-4-methoxyphenyl)zinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the performance of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-((dimethylamino)methyl)-4-methoxyphenyl)zinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reaction is typically carried out in the presence of a base.
Cross-Coupling Reactions: Palladium or nickel catalysts are often used, and the reactions are conducted under an inert atmosphere to prevent oxidation.
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, in a cross-coupling reaction with an aryl halide, the product would be a biaryl compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-((dimethylamino)methyl)-4-methoxyphenyl)zinc bromide is used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this reagent can have significant biological and medicinal properties. For example, biaryl compounds are often found in pharmaceuticals.
Industry
In the industrial sector, this compound is used in the synthesis of fine chemicals and intermediates for various applications, including pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism by which (2-((dimethylamino)methyl)-4-methoxyphenyl)zinc bromide exerts its effects involves the transfer of the phenyl group from the zinc atom to the target molecule. This transfer is facilitated by the coordination of the zinc atom with the reactant, which stabilizes the transition state and lowers the activation energy of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-((dimethylamino)methyl)-4-methoxyphenyl)zinc chloride
- (2-((dimethylamino)methyl)-4-methoxyphenyl)zinc iodide
Uniqueness
Compared to its chloride and iodide counterparts, (2-((dimethylamino)methyl)-4-methoxyphenyl)zinc bromide offers a balance between reactivity and stability. The bromide ion is a better leaving group than chloride, making the compound more reactive in substitution reactions, while being less reactive than iodide, which can be beneficial in controlling reaction rates.
Propriétés
Formule moléculaire |
C10H14BrNOZn |
|---|---|
Poids moléculaire |
309.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-(3-methoxybenzene-6-id-1-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C10H14NO.BrH.Zn/c1-11(2)8-9-5-4-6-10(7-9)12-3;;/h4,6-7H,8H2,1-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
SKMKFOKXXZDXFW-UHFFFAOYSA-M |
SMILES canonique |
CN(C)CC1=[C-]C=CC(=C1)OC.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


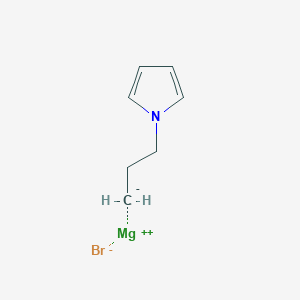

![(R)-5-Fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14890853.png)
![3-Fluoro-4-[(i-propyloxy)methyl]phenylZinc bromide](/img/structure/B14890859.png)
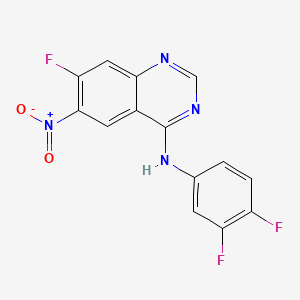
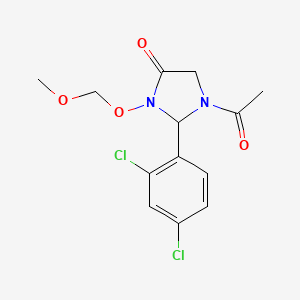


![1,3-dioxo-1H,3H-benzo[de]isochromene-5-sulfonic acid](/img/structure/B14890890.png)
![4-Fluoro-2-[(4-ethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14890893.png)



